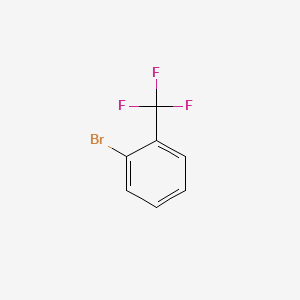

2-Bromobenzotrifluoride

説明

Significance of 2-Bromobenzotrifluoride as a Key Building Block in Contemporary Organic Synthesis

This compound (2-BTF) stands as a cornerstone in contemporary organic synthesis due to its distinctive molecular architecture. smolecule.com The presence of a bromine atom and a trifluoromethyl (-CF3) group on the benzene (B151609) ring provides a dual-functionality that is highly sought after by synthetic chemists. a2bchem.com The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. smolecule.coma2bchem.com These reactions are instrumental in constructing the complex carbon skeletons of many modern pharmaceuticals and agrochemicals. a2bchem.comwiseguyreports.com

The trifluoromethyl group, on the other hand, imparts unique and desirable properties to the resulting molecules. The -CF3 group is strongly electron-withdrawing, which can significantly influence the reactivity and electronic properties of the aromatic ring. Furthermore, the incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. a2bchem.comnih.gov This makes 2-BTF a valuable precursor for the synthesis of bioactive compounds with improved pharmacokinetic profiles. a2bchem.com

The compound's utility extends to the synthesis of specialty chemicals, such as dyes and polymers, where its fluorinated nature contributes to enhanced stability and specific electronic properties. a2bchem.com Its role as a foundational element in the efficient and selective modification of organic molecules underscores its critical importance in the development of novel compounds with diverse applications. a2bchem.com

Overview of Research Trajectories Involving this compound Derivatives

Research involving derivatives of this compound is diverse, spanning multiple scientific disciplines. A significant area of investigation lies in the synthesis of novel pharmaceutical agents. For instance, derivatives of 2-BTF are being explored for their potential antitumor activity. lookchem.com The ability to use 2-BTF to create various benzene derivatives is crucial in the development of new therapeutic molecules. lookchem.com

In the field of materials science, the unique physical and chemical properties of 2-BTF and its derivatives are being harnessed to develop new materials with specialized functionalities. smolecule.comfluoromart.com These applications include the development of organic electronics and photovoltaics. smolecule.com The photophysical properties of certain derivatives, for example, have been studied for their potential use in material science. fluoromart.com

Furthermore, this compound is a key intermediate in the production of agrochemicals, including herbicides and pesticides. wiseguyreports.comlookchem.com Research in this area focuses on creating more effective and selective crop protection agents.

The versatility of 2-BTF is also evident in its use in fundamental chemical research. It is employed in studies of reaction mechanisms, particularly those involving halogenated compounds and catalytic processes. smolecule.comfluoromart.com For example, it has been used to investigate the catalytic activity of palladacycles in Suzuki-Miyaura reactions. fluoromart.com

| Research Area | Application of this compound Derivatives |

| Pharmaceuticals | Synthesis of compounds with potential antitumor activity. lookchem.com |

| Agrochemicals | Development of new herbicides and pesticides. wiseguyreports.comlookchem.com |

| Materials Science | Creation of novel materials for organic electronics and photovoltaics. smolecule.comfluoromart.com |

| Chemical Research | Study of reaction mechanisms and catalytic processes. smolecule.comfluoromart.com |

Historical Context of Halogenated Arenes in Synthetic Chemistry and the Emergence of Trifluoromethylated Analogs

The use of halogenated arenes, or aryl halides, in synthetic chemistry has a long and storied history, dating back to the 19th century with the development of methods for their selective synthesis. wikipedia.org These compounds became readily available and served as versatile intermediates, as the halogen atom could be easily replaced by other functional groups, enabling the construction of a vast array of organic molecules. wikipedia.org Key reactions, such as the Sandmeyer reaction, provided reliable methods for preparing aryl halides from primary aromatic amines. wikipedia.org

The electrophilic halogenation of arenes is a fundamental method for preparing aryl halides. researchgate.net However, for arenes bearing electron-withdrawing groups, this reaction can be challenging and often requires harsh conditions. researchgate.net Over the years, various strategies have been developed to overcome these limitations, including the use of new reagents and activating additives. researchgate.net

The introduction of the trifluoromethyl group into aromatic systems marked a significant advancement in medicinal chemistry and materials science. nih.gov The first investigations into the biological activity of trifluoromethylated compounds occurred in the 1920s. wikipedia.org An early and important synthetic method, the Swarts reaction, developed in 1892, utilized antimony fluoride (B91410) to convert benzotrichlorides to benzotrifluorides. nih.govwikipedia.org In the 1930s, this method was improved by replacing the hazardous antimony trifluoride with hydrogen fluoride. wikipedia.org

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of trifluoromethylated arenes. nih.gov These methods offer milder reaction conditions and greater functional group tolerance compared to earlier techniques. nih.gov Today, the trifluoromethylation of arenes is an active area of research, with ongoing efforts to develop even more efficient and practical methods for introducing this important functional group. nih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXUNIMBRXGNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059939 | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-83-6 | |

| Record name | 1-Bromo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromobenzotrifluoride and Its Derivatives

Regioselective Synthesis Strategies for 2-Bromobenzotrifluoride

The regioselective introduction of a bromine atom at the 2-position of the benzotrifluoride (B45747) ring is a critical challenge. Several effective strategies have been established to control the position of bromination.

Bromination of Benzotrifluoride: Catalytic Approaches and Reaction Optimization

Direct electrophilic bromination of benzotrifluoride is a primary method for synthesizing bromobenzotrifluoride isomers. The trifluoromethyl group is a deactivating, meta-directing group, which makes the formation of the ortho-isomer (this compound) less favorable than the meta-isomer. However, the choice of catalyst and reaction conditions can influence the isomer distribution.

Commonly, the reaction involves treating benzotrifluoride with bromine (Br₂) in the presence of a Lewis acid catalyst. smolecule.com Iron powder or iron-based catalysts are frequently employed. For instance, reacting benzotrifluoride with bromine using iron powder as a catalyst is a known method, though it often yields a mixture of isomers. google.com To enhance the yield of the desired 2-bromo isomer, research has focused on optimizing catalysts and reaction conditions. One approach involves the use of a composite catalyst system under controlled temperatures. google.com For example, a palladium-based catalyst has been used in the presence of sulfuric acid, potassium bromide, and cuprous bromide to achieve the synthesis of this compound from trifluorotoluene at room temperature. google.com

| Catalyst System | Reagents | Conditions | Product | Yield | Reference |

| PdCl₂(cod) | Trifluorotoluene, H₂SO₄, KBr, CuBr | Room Temperature, 8 hours | This compound | 90.9% | google.com |

| Iron Powder | Benzotrifluoride, Bromine | Not specified | Bromobenzotrifluoride isomers | ~80% | google.com |

It is important to control the stoichiometry of bromine to minimize the formation of dibrominated by-products.

Sandmeyer Reaction: Diazotization and Bromination of 2-(trifluoromethyl)aniline (B126271)

The Sandmeyer reaction provides a highly regioselective route to this compound, starting from 2-(trifluoromethyl)aniline (o-trifluoromethylaniline). wikipedia.orgbyjus.com This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt, followed by displacement of the diazonium group with a bromide, typically using a copper(I) bromide catalyst. wikipedia.orgchemicalbook.com

The first step, diazotization, is carried out by treating 2-(trifluoromethyl)aniline with an aqueous solution of sodium nitrite (B80452) and a strong acid, such as hydrobromic acid, at low temperatures (0–5 °C). chemicalbook.com In the second step, the resulting diazonium salt solution is added to a solution of cuprous bromide, leading to the formation of this compound with high purity and yield. chemicalbook.com

A typical procedure involves the slow, stirred addition of 2-(trifluoromethyl)aniline to 40% hydrobromic acid, followed by cooling to 0 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5 °C. This diazonium salt mixture is then added to a vigorously stirred solution of cuprous bromide in hydrobromic acid at room temperature. The reaction generates a large amount of gas, and upon completion, the product is isolated. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |

| 2-(trifluoromethyl)aniline | 1. NaNO₂, HBr (40%) 2. CuBr, HBr (40%) | 1. 0-5 °C 2. 20 °C | This compound | 89% | 99% (GC) | chemicalbook.com |

Fluorination of 2-Bromobenzyl Chloride

An alternative synthetic pathway to this compound involves the fluorination of 2-bromobenzyl chloride. smolecule.com This method utilizes a fluorinating agent to replace the chlorine atoms of the trichloromethyl group precursor with fluorine atoms. For instance, 2-bromobenzotrichloride can be reacted with anhydrous hydrofluoric acid at elevated temperature and pressure. google.com Another approach mentioned in the literature is the treatment of 2-bromobenzyl chloride with a fluorinating agent like antimony trifluoride (SbF₃). smolecule.com

| Starting Material | Reagent | Product | Reference |

| 2-Bromobenzyl chloride | Antimony trifluoride (SbF₃) | This compound | smolecule.com |

| 2-Bromobenzotrichloride | Hydrofluoric acid (HF) | This compound | google.com |

Regioselective Lithiation and Electrophilic Substitution in Related Bromobenzotrifluorides

Regioselective lithiation followed by electrophilic trapping is a powerful tool in organic synthesis for creating specifically substituted aromatic compounds. whiterose.ac.uk In the context of bromobenzotrifluorides, this strategy can, in principle, be applied to introduce substituents at desired positions. The deprotonation of fluoroarenes often occurs at a position adjacent to the fluorine atom. epfl.ch While a direct application for the primary synthesis of this compound is not extensively detailed, the methodology is relevant for the synthesis of more complex derivatives. For example, the regioselective lithiation of 3-bromobenzotrifluoride (B45179) could be a step towards synthesizing disubstituted analogs. The choice of the organolithium reagent and reaction conditions is crucial for achieving the desired regioselectivity. whiterose.ac.ukepfl.ch

Synthesis of Substituted this compound Analogs

The methodologies for synthesizing this compound can be adapted to produce a variety of substituted analogs, which are also valuable in chemical synthesis.

Synthesis of 2-Bromo-5-fluorobenzotrifluoride

2-Bromo-5-fluorobenzotrifluoride is a key intermediate for various applications, including pharmaceuticals. google.cominnospk.com One prominent synthetic route starts from m-fluorobenzotrifluoride. google.compatsnap.com This multi-step synthesis involves:

Nitration : m-fluorobenzotrifluoride is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-fluoro-2-nitrobenzotrifluoride (B123530). google.com

Reduction : The nitro group of 5-fluoro-2-nitrobenzotrifluoride is then reduced to an amino group, typically through catalytic hydrogenation using a Raney nickel catalyst, to give 5-fluoro-2-aminobenzotrifluoride. google.com

Diazotization and Bromination : The final step is a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently replaced by bromine using cuprous bromide and hydrobromic acid, yielding the final product. google.com

An alternative, more direct method involves the bromination of m-fluorobenzotrifluoride using potassium bromate (B103136) in sulfuric acid. This one-step process can achieve high yields and purity. patsnap.com

| Starting Material | Reagents | Conditions | Product | Yield | Purity | Reference |

| m-Fluorobenzotrifluoride | 1. HNO₃, H₂SO₄ 2. H₂, Raney Ni 3. NaNO₂, CuBr, HBr | Multi-step | 2-Bromo-5-fluorobenzotrifluoride | High | High | google.com |

| m-Fluorobenzotrifluoride | KBrO₃, H₂SO₄ (70%) | 30-35 °C | 2-Bromo-5-fluorobenzotrifluoride | 91.7% | 99.1% | patsnap.com |

Synthesis of 2-Amino-5-bromobenzotrifluoride and its Precursors

2-Amino-5-bromobenzotrifluoride, also known as 4-bromo-2-(trifluoromethyl)aniline, is a crucial intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. lookchem.com It serves as a reagent in the preparation of α-aminophosphonates, which have shown potential antitumor activity. lookchem.comchemicalbook.com The synthesis of this compound and its precursors involves carefully controlled reactions, often starting from commercially available materials like m-aminobenzotrifluoride. ufl.edu

One established synthetic approach involves the direct bromination of a precursor. A study on the reactions of m-aminobenzotrifluoride highlighted that direct bromination could offer a more efficient pathway to certain brominated derivatives. ufl.edu The trifluoromethyl group (-CF₃) is similar to the nitro group in its influence on the aromatic ring, suggesting that bromine would likely substitute at specific positions. ufl.edu A typical laboratory procedure involves dissolving m-aminobenzotrifluoride in a solvent like glacial acetic acid, followed by the controlled addition of bromine. ufl.edu

Another route to related structures involves the diazotization of an aniline (B41778) precursor followed by a Sandmeyer reaction. For instance, a similar compound, a benzyne (B1209423) precursor, was prepared through the diazotization of 3-amino-4-bromobenzotrifluoride, followed by treatment with potassium iodide. tandfonline.com This classic transformation highlights a versatile method for introducing a variety of functional groups onto the aromatic ring starting from an amino group.

The table below outlines a representative synthetic pathway for a brominated aminobenzotrifluoride derivative, illustrating the common precursors and reaction types.

Interactive Table: Synthesis of Brominated Aminobenzotrifluoride Derivatives

| Precursor | Reaction Type | Reagents | Key Conditions | Product |

| m-Aminobenzotrifluoride | Direct Bromination | Elemental Bromine, Glacial Acetic Acid | Controlled addition, cooling | Brominated m-aminobenzotrifluoride derivatives |

| 3-Amino-4-bromobenzotrifluoride | Diazotization-Sandmeyer | NaNO₂, KI | Aqueous, low temperature | 4-Bromo-3-iodo-benzotrifluoride tandfonline.com |

| 2-(trifluoromethyl)benzenamine | Diazotization-Sandmeyer | NaNO₂, HBr, CuBr | 0-5°C then 20°C | This compound chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly processes. github.comchemistryjournals.net This involves designing synthetic routes that maximize atom economy, utilize less hazardous materials, and employ recyclable, environmentally benign catalysts. chemistryjournals.net

Development of Sustainable Synthetic Routes

Traditional methods for producing brominated aromatics can involve harsh conditions and the use of hazardous reagents. In contrast, modern sustainable routes focus on milder conditions, higher yields, and readily available, less toxic starting materials.

A novel synthetic route to this compound starts from benzotrifluoride. google.comgoogle.com This method involves a bromination reaction in the presence of sulfuric acid, potassium bromide, cuprous bromide, and a palladium catalyst. google.com The reaction proceeds at room temperature and achieves a high yield of 86.6%. google.com This pathway is noted for its mild conditions and the use of easily sourced materials, enhancing its industrial applicability. google.comgoogle.com

Utilization of Environmentally Benign Catalytic Systems

The choice of catalyst is central to green chemistry. Environmentally benign catalysts are typically non-toxic, efficient, and ideally, recyclable. researchgate.net

In the synthesis of this compound, transition metal catalysts play a significant role. A palladium-based catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (PdCl₂(dppf)), has been successfully used in the bromination of trifluorotoluene to produce this compound under mild, room-temperature conditions. google.com

Beyond palladium, there is significant interest in using less expensive and less toxic metals like copper. Research has demonstrated that copper-catalyzed reactions can serve as an environmentally benign alternative. For example, a protocol for the cyanation of aryl bromides was developed using a copper(II) tetrafluoroborate (B81430) (Cu(BF₄)₂) catalyst with N,N'-dimethylethylenediamine (DMEDA) as a ligand. lookchem.com This system successfully avoids highly toxic alkali cyanides by using potassium hexacyanoferrate(II) as the cyanide source, representing a safer and more environmentally friendly process. lookchem.com Such catalytic systems are part of a broader trend towards using solid acid catalysts, metal-organic frameworks, and other heterogeneous catalysts that can be easily separated from the reaction mixture and reused, aligning with the principles of sustainable chemistry. researchgate.net

Interactive Table: Comparison of Catalytic Systems in Aryl Bromide Synthesis/Reactions

| Catalyst System | Metal | Key Features | Reaction Example | Reference |

| PdCl₂(dppf) / CuBr | Palladium / Copper | High yield (86.6%), mild room temperature conditions | Bromination of trifluorotoluene | google.com |

| Cu(BF₄)₂ / DMEDA | Copper | Avoids toxic alkali cyanides and precious palladium catalysts | Cyanation of aryl bromides | lookchem.com |

| Sandmeyer Catalyst | Copper (CuBr) | Classic, high-yield (89%) transformation of anilines | Bromination of 2-(trifluoromethyl)aniline | chemicalbook.com |

Reaction Mechanisms and Mechanistic Studies of 2 Bromobenzotrifluoride Transformations

Mechanistic Pathways of Cross-Coupling Reactions Involving 2-Bromobenzotrifluoride

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, including those involving this compound, typically follows a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgsioc-journal.cnbyjus.comnih.gov

The cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate. libretexts.orgwikipedia.org Subsequently, in the transmetalation step, the organic group from a second reagent is transferred to the palladium(II) complex. nih.gov Finally, reductive elimination from this complex yields the cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.orgsioc-journal.cnbyjus.comnih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex in the presence of a base. sioc-journal.cnbyjus.comwikipedia.org The reaction is widely used due to the stability and low toxicity of the boron-containing reagents. sioc-journal.cnubc.ca

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: libretexts.orgsioc-journal.cnbyjus.com

Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (e.g., this compound) to a Pd(0) species, forming an arylpalladium(II) halide complex. libretexts.orgwikipedia.org This step is often the rate-determining step in the catalytic cycle. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. nih.gov The presence of a base is crucial for the activation of the organoboron compound. researchgate.net

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst. libretexts.orgsioc-journal.cnbyjus.com

Ligand Effects:

The choice of ligand on the palladium catalyst significantly influences the efficiency and stereochemical outcome of the Suzuki-Miyaura coupling. organic-chemistry.orgnih.govd-nb.info Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org For instance, arsa-Buchwald ligands, which are arsenic analogs of the well-known Buchwald phosphine ligands, have been shown to be effective for sterically hindered substrates due to the longer arsenic-palladium bond, which can facilitate the transmetalation step. rsc.org Computational studies have been instrumental in understanding the steric and electronic properties of these ligands and their impact on catalytic activity. rsc.org In some cases, Z-to-E isomerization of alkenyl halides can occur, and the extent of this isomerization is largely dictated by the ligand on the palladium catalyst. organic-chemistry.org Studies have shown that certain ligands can promote the retention of stereochemistry. organic-chemistry.orgnih.gov

Table 1: Effect of Different Ligands on a Suzuki-Miyaura Coupling Reaction

| Catalyst/Ligand | Yield (%) | Stereoselectivity (Z:E) |

| Pd(P(o-Tol)3)2 | High | High (Z-retention) |

| Pd(P(t-Bu)3)2 | Variable | Lower |

| PdCl2(Amphos)2 | Variable | Lower |

This table is a generalized representation based on findings that different ligands can lead to varying yields and stereoselectivity. organic-chemistry.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.orgmdpi.com This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org

The generally accepted mechanism for the Heck reaction involves the following steps: wikipedia.org

Oxidative Addition: A palladium(0) catalyst reacts with the aryl or vinyl halide (e.g., this compound) to form an arylpalladium(II) halide complex.

Alkene Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkylpalladium complex to form the substituted alkene product and a hydridopalladium(II) halide species.

Reductive Elimination/Base Regeneration: The base regenerates the palladium(0) catalyst from the hydridopalladium(II) halide species.

The Heck reaction is applicable to a wide range of substrates, including aryl bromides like this compound. nih.gov The reaction conditions, such as the choice of catalyst, base, and solvent, can significantly influence the outcome of the reaction. frontiersin.org For instance, the use of tetraalkylammonium salts can facilitate the reaction and avoid the need for phosphine ligands. frontiersin.org While the reaction is broadly applicable, the reactivity of the aryl halide can be influenced by its electronic properties.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. youtube.com

Palladium Cycle:

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., this compound) to form a Pd(II) complex. wikipedia.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The coupled product, an aryl-alkyne, is formed through reductive elimination, regenerating the Pd(0) catalyst. wikipedia.org

Copper Cycle:

The terminal alkyne reacts with the copper(I) catalyst in the presence of the amine base to form a copper acetylide intermediate. youtube.com This step is believed to increase the acidity of the terminal alkyne's proton, facilitating its removal by the base. youtube.com

The Sonogashira coupling is a valuable method for the functionalization of this compound with alkynes. One-pot procedures combining C-H borylation and Sonogashira cross-coupling have been developed, allowing for the efficient synthesis of borylated aromatic alkynes. msu.edu In some cases, copper-free Sonogashira couplings have been developed, and mechanistic studies of these systems are ongoing. rsc.org

Palladium-catalyzed C-N cross-coupling reactions, often referred to as Buchwald-Hartwig amination, are a cornerstone for the synthesis of arylamines. acs.orgorganic-chemistry.org These reactions have been the subject of extensive theoretical and experimental studies to elucidate their mechanisms.

The catalytic cycle for Buchwald-Hartwig amination generally proceeds through the following steps:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) complex.

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the arylamine product and regenerating the Pd(0) catalyst.

Recent research has also explored nickel-catalyzed C-N cross-coupling reactions, which can be initiated by photoexcitation. nih.gov In one proposed mechanism, a Ni(II) salt is photoexcited, leading to electron transfer and the formation of an amino radical and a Ni(I) species, which is the proposed active catalyst. nih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanisms of these reactions, including the C-N cross-coupling of pyrrolidine (B122466) with 4-bromobenzotrifluoride (B150022). rsc.org These studies suggest a radical mechanism involving both iridium and nickel catalytic cycles is more favorable than mechanisms based solely on oxidation state modulation. rsc.org The rate-determining step in this proposed mechanism is σ-bond metathesis. rsc.org Experimental studies have shown that the reactivity in C-N cross-coupling can be influenced by the electronic properties of the aryl halide. escholarship.org

The palladium-catalyzed formylation of aryl bromides using syngas (a mixture of carbon monoxide and hydrogen) is an important industrial process for the synthesis of aromatic aldehydes. nih.govimperial.ac.uksynthical.com Detailed kinetic and computational studies have been conducted to understand the mechanism of this reaction, particularly with the efficient catalyst system employing di-1-adamantyl-n-butylphosphine (cataCXium A). nih.govimperial.ac.uksynthical.com

The proposed catalytic cycle involves several key steps, including oxidative addition of the aryl bromide to a Pd(0) complex, migratory insertion of carbon monoxide to form an acylpalladium intermediate, and subsequent hydrogenolysis to yield the aldehyde and regenerate the catalyst. nih.govacs.org

Kinetic analysis suggests that the turnover-limiting sequence involves a combination of a reversible migratory insertion step and a dihydrogen activation step. nih.govacs.orgliverpool.ac.uk The kinetics of the reaction are sensitive to the electronic properties of the aryl bromide substrate, with two distinct regimes observed for electron-rich and electron-poor aryl bromides. nih.govacs.orgliverpool.ac.uk Electron-rich aryl bromides tend to react faster and more selectively. imperial.ac.uk For example, kinetic profiling was conducted with 4-bromobenzotrifluoride as a representative electron-poor substrate. liverpool.ac.uk

Computational studies, specifically DFT calculations, have been used in conjunction with kinetic data to develop a detailed mechanistic model. nih.govimperial.ac.uksynthical.comacs.orgliverpool.ac.uk This model predicts divergent behavior for electron-rich and electron-poor aryl bromides due to the influence of substrate electronics on the migratory insertion step. nih.govacs.orgliverpool.ac.uk The active catalyst is proposed to be a monomeric palladium species, while dimeric species and palladium carbonyl clusters are considered off-cycle resting states. acs.org The palladium hydride bromide complex trans-[Pd(H)(Br)(PAd₂ⁿBu)₂] has also been identified as a significant off-cycle resting state. nih.govacs.org

Table 2: Initial Rates for Formylation of Aryl Bromides

| Aryl Bromide | Initial Rate (M/s) |

| 4-bromoanisole | 1.1 x 10⁻⁴ |

| 4-bromobenzotrifluoride | 2.5 x 10⁻⁵ |

Data is illustrative and based on findings that electron-rich aryl bromides react faster than electron-poor ones under specific conditions. nih.gov

Another approach to palladium-catalyzed formylation involves the use of formic acid as a carbon monoxide source, which can be triggered by iodine and triphenylphosphine. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling Reactions: Unifying Mechanisms and Ligand Design

Nickel-catalyzed cross-coupling reactions are powerful tools in organic synthesis. Recent studies have focused on understanding the intricate mechanisms of these reactions, particularly the role of nickel's oxidation states and the influence of ligand design.

Light-mediated nickel catalysis has emerged as a significant advancement in cross-coupling reactions. nih.gov Mechanistic studies suggest that both C(sp²)–heteroatom and C(sp²)–C(sp³) cross-couplings can proceed through a unifying Ni(I)/Ni(III) catalytic cycle. nih.govacs.orgchemrxiv.org This cycle is initiated by the photochemical generation of a Ni(I) species. nih.govacs.org In the case of C(sp²)–C(sp³) couplings, this Ni(I) intermediate can undergo transmetalation with an organoboron compound, a key step in the catalytic process. nih.govchemrxiv.org This pathway avoids the generation of carbon-centered radicals, which was a previously proposed mechanism. chemrxiv.org The use of photoactive ligands allows these reactions to occur without the need for an external photoredox catalyst. nih.govacs.org

The efficiency of these light-mediated reactions can be influenced by the nature of the aryl halide. For instance, electron-poor aryl bromides have been shown to be effective substrates in these transformations. wiley.com The development of these methods establishes the Ni(I)/Ni(III) cycle as a general pathway in photoredox-mediated nickel cross-coupling catalysis. wiley.com

Electrochemical methods offer a sustainable and scalable approach to cross-electrophile coupling reactions. A notable example is the nickel-catalyzed electrochemical coupling of aryl halides with alkyl halides to form C(sp²)–C(sp³) bonds. researchgate.netnih.govdntb.gov.ua A key feature of this reaction is the in situ formation of a Ni(II) aryl amido intermediate. nih.govdntb.gov.uachemrxiv.org This intermediate plays a crucial role in the catalytic cycle. nih.govdntb.gov.ua

Mechanistic studies, combining experimental and computational approaches, indicate that the presence of an amine as a secondary ligand slows down the oxidative addition of the nickel catalyst to the aryl bromide. nih.govdntb.gov.uaresearchgate.net This moderation of the reaction rate is beneficial for enhancing the selectivity of the cross-coupling reaction. nih.govdntb.gov.ua The Ni(II) aryl amido intermediate stabilizes the Ni(II)-aryl species, which helps to prevent undesirable side reactions such as aryl-aryl homo-coupling. nih.govdntb.gov.uachemrxiv.org Furthermore, this intermediate also acts as a catalyst for the activation of the alkyl bromide substrate. nih.govdntb.gov.uachemrxiv.org The reaction of this compound, however, was not observed under these conditions, which was attributed to its more positive oxidation potential compared to other aryl halides. escholarship.org

| Parameter | Description | Reference |

| Catalyst System | NiCl₂⋅glyme/polypyridine with an amine secondary ligand | researchgate.net |

| Reaction Type | Electrochemical Cross-Electrophile Coupling (XEC) | researchgate.netnih.gov |

| Key Intermediate | Ni(II) aryl amido complex | nih.govdntb.gov.uachemrxiv.org |

| Role of Amine Ligand | Slows oxidative addition, enhancing selectivity | nih.govdntb.gov.uaresearchgate.net |

| Role of Intermediate | Stabilizes Ni(II)-aryl, prevents homo-coupling, activates alkyl halide | nih.govdntb.gov.uachemrxiv.org |

| Substrate Limitation | This compound showed no reactivity | escholarship.org |

Bisoxazoline (BOX) ligands are important in nickel-catalyzed reactions, and the corresponding Ni(II) aryl halide complexes are proposed as key intermediates. chemrxiv.orgresearchgate.net The synthesis and characterization of these complexes are crucial for mechanistic studies. chemrxiv.orgresearchgate.net Structural analysis confirms a distorted square planar geometry for these complexes. chemrxiv.orgresearchgate.net

In the context of photochemical C(sp³)–H arylation, a proposed mechanism involves a (t-Bu-bpy)Ni(II)(o-Tol)(X) complex. nih.gov In situ monitoring of the reaction of this complex in the presence of 4-bromobenzotrifluoride as a sacrificial substrate provides insight into the catalytic cycle. nih.gov The findings from these studies support a mechanism involving halogen atom evolution from Ni(II) dihalide intermediates, radical capture by a Ni(II)(aryl)(halide) resting state, and subsequent C-C bond formation from a Ni(III) species. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first, rate-determining step, the nucleophile attacks the carbon bearing the leaving group, forming the carbanion intermediate. pressbooks.pub In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

The trifluoromethyl group in this compound is an electron-withdrawing group that can activate the aromatic ring towards nucleophilic attack. The reactivity in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group, as the strength of the carbon-halogen bond does not typically affect the rate-determining step. masterorganicchemistry.com

Aromatic Metalation and Halogen/Metal Interconversion

Aromatic metalation and halogen/metal interconversion are key methods for the synthesis of organometallic reagents. uni-muenchen.de These reagents are valuable intermediates for forming new carbon-carbon and carbon-heteroatom bonds. Direct metalation can be achieved using strong bases, such as magnesium amide bases. uni-muenchen.deuni-muenchen.de For instance, sodium diisopropylamide (NaDA) in THF has been shown to metalate various arenes. cornell.edu The metalation of this compound with NaDA has been studied, although the appearance of extraneous resonances in the NMR spectrum suggested some decomposition. cornell.edu

Halogen/metal interconversion is another important route to organometallic compounds. This process involves the exchange of a halogen atom on an aromatic ring with a metal from an organometallic reagent.

Computational Chemistry and Theoretical Investigations of Reactivity

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Theoretical investigations provide insights into reactivity, reaction pathways, and the influence of electronic and steric factors that are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) has become a cornerstone in the computational study of organic reaction mechanisms, offering a balance between accuracy and computational cost. fu-berlin.denumberanalytics.com For transformations involving this compound, DFT calculations are instrumental in mapping out potential energy surfaces, identifying transition states and intermediates, and thus, clarifying the mechanisms of complex reactions. numberanalytics.com

DFT studies can model various aspects of a reaction. For instance, in palladium-catalyzed reactions, which are common for aryl halides like this compound, DFT can be used to investigate individual steps such as oxidative addition, migratory insertion, and reductive elimination. acs.org By calculating the energy barriers associated with different potential pathways, researchers can predict the most likely mechanism. researchgate.net

An example of DFT application is in understanding the reactivity of different isomers. Computational studies comparing meta- and para-substituted benzotrifluorides show that the meta-isomer, this compound, possesses a higher electron deficiency at the bromine-bearing carbon, which can favor the crucial oxidative addition step in palladium-catalyzed coupling reactions. Furthermore, DFT calculations can be employed to rationalize the success or failure of certain catalytic systems. For example, in a nickel-catalyzed cross-coupling reaction, DFT could help explain why a particular ligand is effective for the coupling of this compound while another is not. acs.org

Theoretical studies using DFT have also been applied to investigate the isomerization of bromobenzotrifluorides. In one study, P₄-t-Bu was found to catalyze the isomerization of this compound into its regioisomers in 1,4-dioxane. rsc.org DFT calculations can help to elucidate the mechanism of such rearrangements, which are proposed to proceed through intermediates like pyridynes in related systems. rsc.org

Table 1: Selected Applications of DFT in Studying this compound Reactions

| Reaction Type | Investigated Aspect | Key Findings from DFT |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition | The electron-withdrawing -CF₃ group in the meta position enhances the electrophilicity at the carbon-bromine bond, favoring oxidative addition. |

| Nickel-Catalyzed Cross-Coupling | Ligand Effects | Helps to rationalize the differential efficacy of various ligands in promoting the coupling reaction. acs.org |

| Base-Catalyzed Isomerization | Reaction Mechanism | Provides insights into the potential intermediates and pathways involved in the rearrangement of this compound to its isomers. rsc.org |

The reactivity of this compound in catalytic cycles is profoundly influenced by its steric and electronic properties. The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which significantly impacts the electronic nature of the aromatic ring. This electronic effect is a key determinant in many of its reactions.

In palladium-catalyzed direct arylation reactions, for instance, the electron-deficient nature of the aryl halide can be advantageous. A study on the direct arylation of 2-propylthiophene (B74554) with 4-bromobenzotrifluoride highlighted the effectiveness of an electron-deficient and bulky arsine ligand. acs.org Computational studies, in this case, can reveal how the electronic properties of both the substrate and the ligand influence the catalytic cycle. acs.org

The position of the -CF₃ group is also critical. Compared to its 4-bromo isomer, the meta-position of the -CF₃ group in this compound creates a unique electronic environment. Computational analyses, such as those determining Hammett parameters, indicate a greater electron deficiency at the bromine-bound carbon in the meta-isomer, which can facilitate oxidative addition in palladium-catalyzed processes.

While the electronic effects of the -CF₃ group are dominant, steric effects are generally considered minimal due to the group's relatively compact size. However, in specific catalytic systems, particularly with bulky ligands, steric interactions can still play a role in determining the reaction's efficiency and selectivity.

A study on nickel-catalyzed cross-coupling reactions demonstrated the importance of the electronic and steric environment provided by the ligand in stabilizing low-valent nickel species, which are crucial for the catalytic cycle involving substrates like this compound. acs.org

Table 2: Comparison of Steric and Electronic Properties of Bromobenzotrifluoride Isomers

| Isomer | Position of -CF₃ Group | Electronic Effect at C-Br Bond | Steric Hindrance | Implication for Catalysis |

| This compound | ortho | Strong electron withdrawal, but potential for steric hindrance from adjacent groups. | Moderate | Reactivity is a balance of electronic activation and potential steric impediment. |

| 3-Bromobenzotrifluoride (B45179) | meta | Significant electron withdrawal, leading to higher electrophilicity at the C-Br bond. | Low | Generally favors oxidative addition in cross-coupling reactions. |

| 4-Bromobenzotrifluoride | para | Strong electron withdrawal, influenced by resonance effects. | Low | Often used as a substrate in developing and understanding new catalytic methods. acs.orgacs.orgrsc.org |

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms. wikipedia.org It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org This difference in rates provides valuable information about the bond-breaking and bond-forming steps in the rate-determining step (RDS) of a reaction. princeton.eduicm.edu.pl

While direct KIE studies specifically on this compound are not extensively documented in the provided context, the principles can be applied to its reactions. For example, in a reaction where a C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium (B1214612) would lead to a primary KIE (kH/kD > 1). princeton.edu If no bond to the isotopic atom is broken in the RDS, a smaller secondary KIE might be observed. wikipedia.org

In the context of palladium-catalyzed formylation of aryl bromides, KIEs were measured by comparing reaction rates with H₂ versus D₂. acs.org The small observed KIE values (1.1 to 1.2) were analyzed with the aid of DFT calculations to understand the dihydrogen activation step. acs.org Such an approach could be applied to reactions of this compound to elucidate, for example, the mechanism of a reduction or a coupling reaction involving a hydride source.

Computational modeling of KIEs using DFT can further refine mechanistic understanding. By calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopologues, a theoretical KIE can be determined and compared with experimental values. princeton.edu This comparison can help to validate a proposed transition state structure and, by extension, the reaction mechanism. For instance, this methodology has been used to distinguish between concerted and stepwise mechanisms in elimination reactions. icm.edu.pl

The use of short-lived radionuclides like ¹⁸F can also be employed to determine fluorine KIEs, which would be particularly relevant for understanding reactions where the C-F bonds of the trifluoromethyl group might be involved, although this is less common. icm.edu.pl

Applications of 2 Bromobenzotrifluoride in Advanced Chemical Synthesis

Pharmaceutical Synthesis: Development of Bioactive Molecules

In the pharmaceutical industry, 2-bromobenzotrifluoride serves as a critical starting material for synthesizing a variety of bioactive compounds. adchenxiang.comnbinno.com Its distinct reactivity allows for the strategic introduction of the trifluoromethyl (CF3) moiety into drug candidates, a common method for enhancing the therapeutic properties of a molecule. adchenxiang.com

Building Block for Active Pharmaceutical Ingredients (APIs)

This compound is a foundational component in the creation of numerous Active Pharmaceutical Ingredients (APIs). adchenxiang.comgoogle.com It functions as a key intermediate, participating in various chemical reactions to construct the core structures of medicinal compounds. chemicalbook.comgoogle.comchemicalbook.com The compound's bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. adchenxiang.com This reactivity is essential for assembling the complex molecular frameworks required for biological activity. Its role as a precursor is noted in the synthesis of a range of pharmaceuticals, including antiviral and anticancer agents. nbinno.com

Synthesis of Fluorinated Bioactive Molecules with Enhanced Properties (e.g., bioavailability, stability)

The incorporation of fluorine into drug molecules is a widely used strategy to improve their pharmacological profiles. The trifluoromethyl group, provided by precursors like this compound, is particularly effective in this regard. adchenxiang.comgreyhoundchrom.com Introducing the CF3 group can significantly enhance key properties of a bioactive molecule, such as:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes in the body. This can prolong the drug's half-life and duration of action.

Lipophilicity: The CF3 group increases the molecule's fat-solubility (lipophilicity), which can improve its ability to cross cell membranes and be absorbed by the body, thus enhancing bioavailability. adchenxiang.com

Binding Affinity: The trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its biological target.

The use of this compound facilitates the development of these advanced, fluorinated drugs with superior performance characteristics. chemicalbook.com

Precursors for α-Aminophosphonates with Antitumor Activity

While not a direct reactant, this compound serves as a key precursor in the synthesis of intermediates used to create α-aminophosphonates, a class of compounds investigated for their therapeutic potential, including antitumor properties. researchgate.netnih.gov The synthesis pathway typically involves converting this compound into a more reactive intermediate, such as 2-(trifluoromethyl)aniline (B126271).

The synthesis of α-aminophosphonates is often achieved through the Kabachnik-Fields reaction. This one-pot reaction involves the condensation of an amine, an aldehyde, and a phosphite (B83602). Research has shown that trifluoromethyl-substituted anilines are effective components in this reaction for producing α-aminophosphonates with notable biological activity. rsc.orgresearchgate.netwiley.com For instance, studies have demonstrated the synthesis of α-aminophosphonates using 3-(trifluoromethyl)aniline (B124266) as the amine component, yielding compounds with potential anticancer and antibacterial properties. researchgate.netwiley.com

The pathway from this compound can be summarized as follows:

Intermediate Synthesis: this compound is converted to 2-(trifluoromethyl)aniline. One established method for this is the Sandmeyer reaction, starting from 2-(trifluoromethyl)benzenamine. chemicalbook.com

Kabachnik-Fields Reaction: The resulting 2-(trifluoromethyl)aniline is then used as the amine source in a three-component reaction with an aldehyde and a dialkyl phosphite to yield the target α-aminophosphonate.

The introduction of the trifluoromethyl group via this pathway has been shown to be a factor in the antiproliferative and apoptosis-inducing properties of the final α-aminophosphonate derivatives. nih.gov

Table 1: Synthesis of α-Aminophosphonate Precursors

| Starting Material | Intermediate | Key Reaction | Application of Intermediate |

|---|---|---|---|

| This compound | 2-(Trifluoromethyl)aniline | Amination/Reduction | Amine component in Kabachnik-Fields reaction |

Agrochemical Synthesis: Crop Protection Products and Pesticide Intermediates

Similar to its role in pharmaceuticals, this compound is a crucial intermediate in the agrochemical industry for producing a variety of crop protection agents. adchenxiang.comgoogle.com

Intermediate for Pesticide Active Ingredients

This compound is widely used as an intermediate for the active ingredients in pesticides. adchenxiang.comnbinno.com Its chemical structure is incorporated into larger molecules designed to target specific pests. For example, it is a known precursor in the synthesis of the insecticide fipronil (B1672679) and various diphenyl ether herbicides. adchenxiang.com The trifluoromethyl group is beneficial in these applications for reasons similar to its use in pharmaceuticals, contributing to the stability and efficacy of the final pesticide product.

Synthesis of Specialty Herbicides (e.g., penoxsulam (B166495) building blocks)

In the synthesis of specialty herbicides, the precise placement of the bromo and trifluoromethyl groups is critical. It is important to note that for the herbicide penoxsulam , a key building block is derived from the isomeric compound 3-bromobenzotrifluoride (B45179), not the 2-bromo isomer.

However, this compound and its derivatives are instrumental in creating other classes of herbicides, particularly diphenyl ether herbicides . adchenxiang.comgoogle.com These herbicides function by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), which is essential for chlorophyll (B73375) synthesis in plants. google.comsci-hub.se this compound can be used to synthesize one of the aromatic rings in the diphenyl ether structure, contributing the trifluoromethyl group that enhances herbicidal activity. Examples of diphenyl ether herbicides include fomesafen (B1673529) and oxyfluorfen. google.comsci-hub.se

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Primary Application Mentioned |

|---|---|---|---|

| This compound | 392-83-6 | C₇H₄BrF₃ | Pharmaceutical & Agrochemical Intermediate |

| 3-Bromobenzotrifluoride | 401-78-5 | C₇H₄BrF₃ | Precursor for Penoxsulam building block |

| Penoxsulam | 219714-96-2 | C₁₆H₁₄F₅N₅O₅S | Herbicide |

| α-Aminophosphonates | Varies | Varies | Bioactive molecules with antitumor potential |

| 2-(Trifluoromethyl)aniline | 88-17-5 | C₇H₆F₃N | Intermediate for α-aminophosphonates |

| 2-(Trifluoromethyl)benzaldehyde | 447-61-0 | C₈H₅F₃O | Intermediate for α-aminophosphonates |

| Fipronil | 120068-37-3 | C₁₂H₄Cl₂F₆N₄OS | Insecticide |

| Fomesafen | 72178-02-0 | C₁₅H₁₀ClF₃N₂O₆S | Herbicide (Diphenyl Ether) |

Materials Science Applications

This compound (2-BTF) is a versatile chemical intermediate whose unique properties make it a valuable building block in materials science. smolecule.com Its utility spans the creation of high-performance polymers, liquid crystals, and electronic materials. a2bchem.cominnospk.com The presence of both a bromine atom and a trifluoromethyl (CF3) group on the benzene (B151609) ring allows for diverse chemical transformations, enabling the synthesis of materials with specific and enhanced properties. a2bchem.com

Production of Fluorinated Materials with Improved Thermal and Chemical Stability

The incorporation of fluorine into polymers is a well-established strategy for enhancing material properties. 20.210.105fluoropolymers.eu The trifluoromethyl group (CF3) is particularly significant in this regard due to the high strength of the carbon-fluorine (C-F) bond. rsc.org This inherent stability contributes to the exceptional thermal and chemical resistance of the resulting fluorinated materials. 20.210.105rsc.org

This compound serves as a key precursor for introducing the CF3 group into polymer backbones. a2bchem.com This imparts several desirable characteristics:

Enhanced Thermal Stability: Polymers modified with the trifluoromethyl group exhibit improved performance under harsh temperature conditions. mdpi.com The strong C-F bonds contribute to a higher degradation temperature. rsc.org

Increased Chemical Resistance: The fluorinated nature of these materials makes them less susceptible to chemical attack.

Hydrophobicity: The presence of fluorine atoms leads to low water absorption, a crucial property for materials used in humid environments or for electronic applications. cnrs.fr

Research has shown that fluorinated poly(arylene ether)s containing bulky CF3 groups exhibit high glass transition temperatures without compromising their thermal stability. rsc.org This makes this compound a critical building block for creating advanced, high-performance materials for specialized industrial applications. a2bchem.com

Synthesis of Liquid Crystals and Polymers

This compound is utilized as a starting material in the preparation of complex polymers. a2bchem.com Its derivatives are also important intermediates for novel liquid crystal materials. google.com Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding extensive use in display technologies. mdpi.comworktribe.com

The synthesis of liquid crystals often involves molecules with a rigid core and flexible terminal groups. mdpi.com The introduction of polar substituents, such as the trifluoromethyl group from 2-BTF, can increase the polarity and dielectric anisotropy of the molecules, which are important characteristics for electro-optical applications. mdpi.com Furthermore, the CF3 group is highly stable and inert, contributing to the thermal stability and resistance to degradation of the final liquid crystal materials. mdpi.com While direct synthesis examples are specific, the role of 2-BTF as a precursor to fluorinated intermediates is crucial for this field. innospk.comgoogle.com

Use in Electronic Materials

The unique properties of this compound make it a valuable component in the synthesis of materials for the electronics and semiconductor industries. a2bchem.comgithub.com It serves as a building block for creating fluorinated intermediates and specialty chemicals used in high-purity formulations for precision manufacturing processes. innospk.comgithub.com

The incorporation of the trifluoromethyl group into polymers can lead to materials with low dielectric constants and dissipation factors. cnrs.fr This is attributed to the low polarizability of the C-F bond and the increased free volume created by the bulky CF3 groups. rsc.orgcnrs.fr These properties are highly desirable for insulation materials in advanced electronic packaging and microelectronics applications to prevent signal loss and cross-talk. rsc.orgcnrs.fr Products derived from 2-BTF through reactions like Suzuki-Miyaura coupling are noted for their applications in electronic materials. smolecule.com

Table 1: Summary of Material Science Applications of this compound

| Application Area | Key Contribution of this compound | Resulting Material Properties |

|---|---|---|

| Fluorinated Polymers | Introduces trifluoromethyl (CF3) groups. a2bchem.com | Improved thermal and chemical stability. mdpi.com |

| Liquid Crystals | Serves as an intermediate for fluorinated and polar molecules. mdpi.comgoogle.com | Enhanced thermal stability and dielectric anisotropy. mdpi.com |

| Electronic Materials | Building block for high-purity fluorinated intermediates. innospk.comgithub.com | Low dielectric constant and low water absorption. cnrs.fr |

Synthesis of Specialty Chemicals and Dyes

This compound is a versatile intermediate in the synthesis of a variety of specialty chemicals, including dyes, pharmaceuticals, and pesticides. a2bchem.cominnospk.comchemicalbook.com Its reactivity allows it to be a foundational component for building more complex molecules with desired functionalities. a2bchem.com For instance, derivatives of 2-BTF are used in the synthesis of fluorescent dyes. The compound can undergo nitration to produce 2-bromo-5-nitrobenzotrifluoride, a key intermediate for other specialized chemical products. chemicalbook.com

Derivatization Strategies for Complex Molecular Architectures

The dual functionality of this compound—a reactive bromine atom and a stabilizing trifluoromethyl group—makes it an ideal starting point for constructing complex molecules. smolecule.coma2bchem.com It serves as a versatile building block in numerous organic reactions that allow for the systematic assembly of intricate molecular frameworks. a2bchem.com

Introduction of Bromine and Trifluoromethyl Groups into Target Molecules

The primary utility of this compound in derivatization is its ability to introduce the 2-(trifluoromethyl)phenyl moiety into a target structure. a2bchem.com This is typically achieved through cross-coupling reactions where the bromine atom is substituted.

Key synthetic strategies include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples this compound with various organoboron compounds (boronic acids or esters) to form new carbon-carbon bonds. a2bchem.comlibretexts.orgwikipedia.org It is a widely used method due to its mild conditions and tolerance of many functional groups, finding applications in the synthesis of pharmaceuticals and other complex molecules. nih.govorganic-chemistry.org

Heck Reaction: In this palladium-catalyzed method, this compound can be coupled with alkenes to form substituted alkenes, providing another route for C-C bond formation. a2bchem.comnumberanalytics.com Research has demonstrated the reaction of 4-bromo-benzotrifluoride (an isomer) with styrene (B11656) to yield a substituted stilbene (B7821643) in high yield. nih.gov

Nucleophilic Aromatic Substitution: The bromine atom on the 2-BTF ring can be displaced by various nucleophiles, leading to a wide range of substituted aromatic compounds. smolecule.com

These reactions leverage the reactivity of the carbon-bromine bond, allowing chemists to strategically incorporate the trifluoromethyl-substituted ring, which can impart beneficial properties like enhanced stability and lipophilicity to the final molecule. a2bchem.com

Functionalization through Carbon-Fluorine Cleavages

The functionalization of this compound via the cleavage of a carbon-fluorine (C-F) bond represents a significant challenge in synthetic chemistry due to the inherent strength of the C-F bond. rsc.org However, the electron-withdrawing nature of the trifluoromethyl group can be harnessed to facilitate transformations at this site, opening pathways to complex molecular architectures. researchgate.net Research in this area has led to innovative methods for the synthesis of polycyclic aromatic compounds, such as fluorenones, through carefully designed reaction cascades that involve the intramolecular arylation of the trifluoromethyl group. researchgate.net

One of the most notable applications of C-F bond cleavage in this compound derivatives is in the synthesis of fluorenones. researchgate.net This transformation is typically achieved through a two-step process that begins with a cross-coupling reaction at the bromo position, followed by an acid-promoted intramolecular carbonylative arylation where the C-F bond is broken. researchgate.net

Detailed Research Findings

A facile method for the synthesis of fluorenones involves an initial transition-metal-catalyzed Suzuki coupling of a 2-halogenated benzotrifluoride (B45747) with an arylboronic acid. researchgate.net This is followed by an intramolecular carbonylative arylation of the resulting 2-arylbenzotrifluoride intermediate. researchgate.net The strong electron-withdrawing properties of the trifluoromethyl group are crucial for the subsequent C-F bond activation. researchgate.net

Cross-Coupling: A palladium catalyst is employed to couple this compound with a selected arylboronic acid. This step forms a 2-arylbenzotrifluoride intermediate.

Intramolecular Carbonylative Arylation: The intermediate is then treated with a strong acid, such as trifluoromethanesulfonic acid, in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). researchgate.net This environment promotes the cleavage of a C-F bond and subsequent cyclization to form the fluorenone structure. researchgate.net

The reaction conditions for this transformation have been optimized to achieve good yields. The choice of catalyst, base, and solvent in the initial cross-coupling step, as well as the acid and solvent in the cyclization step, are critical for the success of the synthesis.

Data Tables

The following tables provide an overview of the typical reaction conditions and the scope of substrates for the synthesis of fluorenones from 2-halogenated benzotrifluorides.

Table 1: Optimized Reaction Conditions for Fluorenone Synthesis

| Step | Reagents and Conditions | Role |

| 1. Suzuki Coupling | 2-Halogenated benzotrifluoride, Arylboronic acid, Pd catalyst (e.g., Pd(OAc)2), K3PO4, 1,4-Dioxane/H2O, 100 °C | Formation of 2-arylbenzotrifluoride intermediate |

| 2. Carbonylative Arylation | Trifluoromethanesulfonic acid, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 60 °C | C-F bond cleavage and intramolecular cyclization |

Table 2: Substrate Scope for Fluorenone Synthesis

| 2-Halogenated Benzotrifluoride | Arylboronic Acid | Resulting Fluorenone |

| This compound | Phenylboronic acid | Fluoren-9-one |

| This compound | 4-Methylphenylboronic acid | 2-Methylfluoren-9-one |

| This compound | 4-Methoxyphenylboronic acid | 2-Methoxyfluoren-9-one |

| 2-Iodobenzotrifluoride | Phenylboronic acid | Fluoren-9-one |

This method provides a versatile route to a variety of substituted fluorenones, demonstrating the utility of C-F bond cleavage in this compound for the construction of complex organic molecules. researchgate.net

Environmental Considerations and Research Trends for Halogenated Aromatics

Environmental Fate and Transport of Halogenated Aromatic Compounds

The environmental fate of halogenated aromatic compounds is governed by a variety of abiotic and biotic processes. nih.govresearchgate.net These compounds, including many BFRs, are generally characterized by limited biodegradability, persistence, and a tendency to accumulate in the environment. nih.govresearchgate.net Their behavior can be influenced by physical-chemical processes such as photodegradation, deposition, and reactions with other environmental compounds, as well as biological processes like bioaccumulation and biodegradation. nih.gov

Halogenated organic compounds, particularly those used as flame retardants, are known for their persistence in the environment. nih.govresearchgate.netresearchgate.net The presence of halogen substituents on an aromatic ring, such as the bromine and the trifluoromethyl group in 2-bromobenzotrifluoride, generally increases the recalcitrance of the molecule to microbial degradation. The carbon-halogen bond is strong, and the trifluoromethyl group is a highly stable moiety, which can make enzymatic cleavage difficult for microorganisms.

Table 1: General Persistence of Selected Halogenated Aromatic Compounds

| Compound Class | General Persistence | Key Factors Influencing Biodegradability |

|---|---|---|

| Polybrominated Diphenyl Ethers (PBDEs) | High | Number and position of bromine atoms |

| Hexabromocyclododecanes (HBCDs) | High | Stereoisomer configuration |

| Brominated Benzenes | Moderate to High | Degree of bromination |

This table provides a general overview based on available literature for classes of compounds structurally related to this compound.

Photodegradation is a significant abiotic process that can contribute to the breakdown of halogenated aromatic compounds in the environment, particularly in atmospheric and aquatic systems. nih.gov Studies on various brominated flame retardants have shown that they can be degraded by UV or sunlight. nih.gov For example, the photodegradation of polybrominated diphenyl ethers (PBDEs) in hexane has been shown to follow pseudo-first-order kinetics, with half-lives ranging from hours to days depending on the specific congener. epa.gov

The primary mechanism of photodegradation for many brominated aromatic compounds is reductive debromination, leading to the formation of less brominated, and sometimes more toxic, products. nih.govepa.gov Research on novel BFRs has also indicated that the nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a key process in their photodegradation. researchgate.netnih.gov The wavelength of light is a critical factor, with shorter wavelengths generally leading to faster degradation rates. nih.gov The environmental matrix also plays a role; for instance, the presence of humic acids in soil can inhibit the photodegradation of compounds like hexabromobenzene (HBB). e3s-conferences.org

Table 2: Photodegradation Half-lives of Selected PBDEs in Hexane under UV light

| PBDE Congener | Number of Bromine Atoms | Half-life (hours) |

|---|---|---|

| BDE-183 | 7 | 0.26 |

| BDE-28 | 3 | 1.04 |

| BDE-47 | 4 | 1.13 |

| BDE-153 | 6 | 1.94 |

| BDE-99 | 5 | 3.53 |

Data from a study on the photodegradation of PBDEs, illustrating the influence of structure on degradation rates. epa.gov

Due to their lipophilicity, many halogenated aromatic compounds, including BFRs, have a high potential for bioaccumulation in organisms and biomagnification through food chains. gdut.edu.cnnih.gov Compounds with high octanol-water partition coefficients (Kow) tend to accumulate in the fatty tissues of organisms. While specific data for this compound is limited, its structure suggests it is likely to be lipophilic.

Studies on non-PBDE BFRs such as hexabromocyclododecanes (HBCDs), pentabromotoluene (PBT), and hexabromobenzene (HBB) have demonstrated their high bioaccumulation potential in aquatic species. nih.gov Field-determined bioaccumulation factors (BAFs) for these compounds have been found to be comparable to or even greater than those of legacy PBDEs. nih.gov The biotransformation of these compounds within organisms can occur, often through reductive debromination or oxidative metabolism, which can influence their bioaccumulation potential and toxicity. researchgate.net

Table 3: Log Bioaccumulation Factors (BAFs) for selected non-PBDE BFRs in an aquatic environment

| Compound | Log BAF Range |

|---|---|

| α-HBCD | 2.58–6.01 |

| β-HBCD | 3.24–5.58 |

| γ-HBCD | 3.44–5.98 |

| BTBPE | 3.32–6.08 |

| PBT | 2.04–4.77 |

This table shows the range of log BAFs determined in various aquatic species from a contaminated site, indicating high bioaccumulation potential. nih.gov

Remediation Strategies for Contaminated Environments

The remediation of sites contaminated with persistent halogenated organic compounds is a significant environmental challenge. capes.gov.br A variety of strategies, including bioremediation and physical-chemical treatments, have been investigated.

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. nih.govresearchgate.net For halogenated aromatic compounds, bioremediation can be a cost-effective and environmentally friendly approach. capes.gov.br Bioaugmentation, which involves the introduction of specific microorganisms or consortia with known degradative capabilities to a contaminated site, is a commonly applied bioremediation technology. researchgate.net

Successful bioremediation of brominated compounds has been demonstrated. For example, a four-strain microbial consortium was shown to biodegrade the brominated flame retardants TBNPA and DBNPG under aerobic conditions. mdpi.com The process often requires the presence of a carbon amendment to support microbial activity. mdpi.com For many halogenated aromatics, anaerobic conditions are favorable for the initial reductive dehalogenation step, which can be followed by aerobic degradation of the resulting aromatic structure. nih.gov

A range of physical-chemical treatment technologies is available for the remediation of halogenated organic compounds. epa.gov These methods are often more rapid than bioremediation but can be more costly and may involve the transfer of contaminants from one medium to another.

Commonly considered technologies include:

Incineration: High-temperature destruction of organic compounds. For halogenated wastes, this requires careful control of conditions to prevent the formation of toxic byproducts like dioxins and furans, and often necessitates the use of scrubbers to neutralize acidic gases. epa.gov

Adsorption: Using materials like activated carbon to bind and remove contaminants from water or air. mdpi.com This is a separation technique, and the spent adsorbent requires further treatment or disposal.

Advanced Oxidation Processes (AOPs): These processes, such as UV/ozone or Fenton's reagent, generate highly reactive hydroxyl radicals that can chemically degrade recalcitrant organic compounds. mdpi.com

Chemical Dechlorination/Dehalogenation: Using chemical reagents to remove halogen atoms from the contaminant molecules. For instance, copper-catalyzed hydrodehalogenation has been shown to be effective for some brominated aromatic pollutants in aqueous solutions. researchgate.net

The selection of an appropriate treatment technology depends on various factors, including the type and concentration of the contaminant, the characteristics of the contaminated matrix (soil, water, etc.), and cost considerations. epa.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Polybrominated Diphenyl Ethers | PBDEs |

| Hexabromocyclododecanes | HBCDs |

| Pentabromotoluene | PBT |

| Hexabromobenzene | HBB |

| 1,2-bis(2,4,6-tribromophenoxy)ethane | BTBPE |

| Tribromoneopentyl alcohol | TBNPA |

Regulatory and Policy Implications in Chemical Research and Development

The research and development involving halogenated aromatic compounds like this compound are increasingly shaped by a complex framework of international and national regulations. These policies are designed to mitigate the potential environmental and health risks associated with this broad class of chemicals. Many halogenated organic compounds are known for their persistence in the environment, potential for bioaccumulation, and toxicity. nih.govmsdvetmanual.com Consequently, regulatory bodies worldwide have implemented stringent controls that directly influence the trajectory of chemical research.

Key regulations include the Stockholm Convention on Persistent Organic Pollutants (POPs), which aims to eliminate or restrict the production and use of the world's most hazardous chemicals, and the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. In the United States, the Environmental Protection Agency (EPA) governs the use of such chemicals under the Toxic Substances Control Act (TSCA), which can require reporting for significant new uses of specific halogenated aromatic hydrocarbons and impose rules for workplace safety and environmental release. cornell.edu These regulatory frameworks create a challenging but necessary environment for innovation, pushing the chemical industry to consider the entire life cycle of a compound, from synthesis to disposal, at the earliest stages of research.

Table 1: Key Regulatory Frameworks for Halogenated Aromatic Compounds

| Regulation/Act | Jurisdiction | Key Mandate |

|---|---|---|

| Stockholm Convention on POPs | International | Eliminate or restrict the production and use of persistent organic pollutants. |